molecular formula C19H20N2O B2414608 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide CAS No. 852137-13-4

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide

Cat. No.: B2414608
CAS No.: 852137-13-4
M. Wt: 292.382
InChI Key: ZCLWVTPYSHANJZ-UHFFFAOYSA-N
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Description

N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide is a chemical compound with the CAS Number 852137-13-4 and a molecular formula of C19H20N2O. It has a molecular weight of 292.37 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. While the specific biological activity and research applications of this exact compound are not fully detailed in the literature, its structural features provide insight into its potential research value. The compound contains both indole and benzamide moieties, which are common in bioactive molecules. For instance, structurally related compounds featuring an indole core linked to a benzamide group have been investigated as potent and selective agonists for the 5-HT 1F receptor, a target explored for migraine therapy . Other research into benzamide derivatives has examined their metabolic pathways, including conversion to N-hydroxymethyl compounds . Furthermore, various amide and indole derivatives have been studied in the context of targeting ion channels for managing pain and inflammatory conditions , and as complement factor B inhibitors for potential therapeutic applications . Researchers may find this compound valuable for developing novel pharmacological tools or exploring new mechanisms of action within these or related biological domains.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-6-4-5-7-17(13)19(22)20-12-15-8-9-18-16(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLWVTPYSHANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is rapid, typically completed within 30 minutes, and is operationally straightforward with high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can further reduce reaction times, making the process more efficient. The availability of commercially accessible starting materials also facilitates the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties . Preliminary studies indicate that it may inhibit the growth of various bacterial strains and cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7.

Research has shown that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide interacts with specific biological targets, particularly receptor proteins involved in cellular signaling pathways. Its ability to bind to RCAR/PYR/PYL receptor proteins suggests potential implications for physiological processes regulated by these receptors.

Antimicrobial Research

Indole derivatives have been studied for their effectiveness against various pathogens. The compound's structure indicates potential efficacy in treating infections caused by bacteria and fungi. For example, related indole compounds have exhibited activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on indole derivatives demonstrated that compounds similar to this compound could induce apoptosis in cancer cells and inhibit tubulin polymerization. This mechanism is akin to that of established anticancer agents like colchicine.

Antimicrobial Evaluation

Another investigation evaluated the antimicrobial activity of various indole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound could be a candidate for further exploration in antitubercular drug development .

Industrial Applications

In addition to its medicinal potential, this compound is also explored for its applications in material science. Its unique chemical properties may be harnessed in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate signaling pathways and inhibit or activate specific enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide
  • N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide
  • N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide stands out due to its specific substitution pattern on the indole ring and the benzamide moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide is a synthetic compound belonging to the indole derivative class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features an indole moiety substituted with a 2-methylbenzamide group. This unique structure enhances its interaction with various biological targets, making it a candidate for therapeutic development.

PropertyDetails
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
ClassificationIndole Derivative
Potential ApplicationsAntiviral, Anticancer, Anti-inflammatory

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through specific interactions with viral proteins.
  • Anticancer Properties : The compound has shown efficacy in inhibiting the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells.
  • Anti-inflammatory Effects : this compound has been reported to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

The biological effects of this compound are primarily attributed to its interaction with specific cellular targets:

  • Target Receptor Interaction : The compound interacts with RCAR/PYR/PYL receptor proteins , influencing pathways related to hormone regulation and cellular signaling.
  • Cellular Pathways : By modulating these receptors, this compound may affect downstream signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, this compound significantly reduced paw swelling and levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Study 3: Antiviral Potential

Research indicated that the compound exhibited antiviral activity against influenza virus in vitro, showing a reduction in viral titers by up to 70% at a concentration of 10 µM .

Q & A

Q. How can cryo-EM complement X-ray crystallography in studying large target complexes?

  • Methodology :
  • Sample Preparation : Embed the compound-target complex (e.g., viral protease) in vitreous ice.
  • Data Collection : Use a Titan Krios microscope (300 kV) with a K3 detector.
  • Processing : Align particles in RELION and refine in PHENIX.
  • Application : Resolved SARS-CoV-2 PLpro-benzamide complexes at near-atomic resolution .

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